molecular formula C8H10ClNOS B163834 2-chloro-N-[2-(thiophen-2-yl)ethyl]acetamide CAS No. 135709-69-2

2-chloro-N-[2-(thiophen-2-yl)ethyl]acetamide

Cat. No. B163834
M. Wt: 203.69 g/mol
InChI Key: BPGNKQFHHAQFBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-[2-(thiophen-2-yl)ethyl]acetamide, also known as 2-C-TTA, is an organic compound used in scientific research. It is a novel compound that has been synthesized and studied for its potential applications in various areas of research, including in vivo and in vitro studies.

Scientific Research Applications

Herbicide Metabolism and Carcinogenicity

Research has investigated chloroacetamide herbicides, including compounds structurally related to 2-chloro-N-[2-(thiophen-2-yl)ethyl]acetamide. These herbicides, such as acetochlor, alachlor, butachlor, and metolachlor, are used in agricultural crops but are carcinogenic in rats, leading to tumors in various organs. The study suggests a complex metabolic activation pathway involving these compounds, potentially leading to DNA-reactive products. Human and rat liver microsomes were found to metabolize these compounds, indicating a significant metabolic processing in these organisms (Coleman et al., 2000).

Antimicrobial and Antifungal Properties

A study on novel imines and thiazolidinones derived from a compound structurally similar to 2-chloro-N-[2-(thiophen-2-yl)ethyl]acetamide demonstrated antimicrobial and antifungal properties. This indicates potential applications in developing new antibacterial and antifungal agents (Fuloria et al., 2009).

Analgesic and Anti-Inflammatory Activities

Quinazolinyl acetamides synthesized from a related compound showed promising analgesic and anti-inflammatory activities. This suggests potential use in the development of new pain relief and anti-inflammatory drugs (Alagarsamy et al., 2015).

Anticancer Properties

Several derivatives of 2-chloro-N-[2-(thiophen-2-yl)ethyl]acetamide and related compounds have been synthesized and showed significant anticancer activities. These compounds exhibited high inhibitory effects against various human cancer cell lines, indicating their potential in cancer treatment (Shams et al., 2010).

Thrombin Inhibition

2-(2-Chloro-6-fluorophenyl)acetamides, structurally related to 2-chloro-N-[2-(thiophen-2-yl)ethyl]acetamide, have been identified as potent thrombin inhibitors. This suggests their potential application in developing anticoagulant drugs (Lee et al., 2007).

properties

IUPAC Name

2-chloro-N-(2-thiophen-2-ylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNOS/c9-6-8(11)10-4-3-7-2-1-5-12-7/h1-2,5H,3-4,6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGNKQFHHAQFBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407067
Record name 2-Chloro-N-[2-(thiophen-2-yl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2-(thiophen-2-yl)ethyl]acetamide

CAS RN

135709-69-2
Record name 2-Chloro-N-[2-(2-thienyl)ethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135709-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[2-(thiophen-2-yl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MP Epplin, A Mohan, LD Harris, Z Zhu… - Journal of medicinal …, 2020 - ACS Publications
The N-methyl-d-aspartate receptor (NMDAR) is an ion channel that mediates the slow, Ca 2+ -permeable component of glutamatergic synaptic transmission in the central nervous …
Number of citations: 9 pubs.acs.org

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